(S)-Fmoc-2,6-Difluorotyrosine

Description

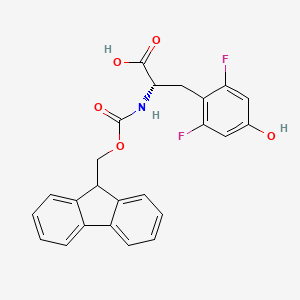

(S)-Fmoc-2,6-Difluorotyrosine is a fluorinated, Fmoc (9-fluorenylmethyloxycarbonyl)-protected tyrosine derivative. The substitution of fluorine atoms at the 2- and 6-positions of the tyrosine aromatic ring introduces unique electronic and steric properties, making it valuable in peptide synthesis and drug discovery. Fluorination enhances metabolic stability, modulates peptide-receptor interactions, and improves bioavailability compared to non-halogenated analogs .

Properties

IUPAC Name |

(2S)-3-(2,6-difluoro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO5/c25-20-9-13(28)10-21(26)18(20)11-22(23(29)30)27-24(31)32-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19,22,28H,11-12H2,(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUZAOZFLRYEAB-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4F)O)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701183909 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273221-87-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273221-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701183909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-2,6-Difluorotyrosine typically involves the following steps:

Fmoc Protection: The amino group of the fluorinated tyrosine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Peptide Incorporation and Stability

During solid-phase peptide synthesis (SPPS), (S)-Fmoc-2,6-difluorotyrosine demonstrates:

-

Coupling efficiency : Fluorine substitutions minimally sterically hinder coupling reactions. Automated fast-flow synthesizers achieve near-quantitative coupling yields under standard conditions (HATU/PyAOP activation) .

-

Deprotection : The Fmoc group is cleaved with 20% piperidine in DMF, with UV-vis traces (310 nm) confirming complete removal .

-

Side-chain stability : The tert-butyl ether protecting group resists nucleophilic attack during synthesis, preventing premature deprotection .

Acidolytic Cleavage and Side Reactions

Post-synthesis, trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protectants:

-

TFA cleavage : A mixture of TFA/water/TIS/phenol (88:5:2:5) efficiently removes the tert-butyl group without fluorinated side-chain degradation .

-

Scavenger use : Thioanisole and ethanedithiol (EDT) mitigate cationic side reactions targeting nucleophilic residues (e.g., Trp, Met) .

Critical note : Fluorine’s electron-withdrawing effect lowers the phenolic pKa (~7.2 vs. tyrosine’s 9.9), reducing oxidative side reactions during synthesis .

Enzymatic Resistance and Functional Mimicry

2,6-Difluorotyrosine retains tyrosine’s steric profile but resists enzymatic oxidation:

-

Tyrosinase resistance : Fluorine substitution at the 2,6-positions blocks ortho-quinone formation, preventing biotinylation or crosslinking .

-

Kinetic compatibility : Peptides with 2,6-F₂Y show ≤2-fold differences in k<sub>cat</sub>/K<sub>M</sub> compared to tyrosine-containing counterparts in phosphatase assays (Table 1) .

Table 1: Kinetic Parameters of F₂Y vs. Tyrosine in PTP Assays

| Peptide Sequence | k<sub>cat</sub> (s<sup>-1</sup>) | K<sub>M</sub> (μM) | k<sub>cat</sub>/K<sub>M</sub> (μM<sup>-1</sup> s<sup>-1</sup>) |

|---|---|---|---|

| DNLF₂YpYWD-NH₂ | 36 ± 1 | 3.6 ± 0.4 | 10.0 |

| DNL**Y**pYWD-NH₂ | 32 ± 1 | 5.8 ± 0.8 | 5.5 |

Comparative Analysis of Fluorinated Tyrosines

Fluorination patterns significantly alter physicochemical properties:

| Property | 2,6-F₂Y | 3,5-F₂Y | Tetrafluoro-Tyr |

|---|---|---|---|

| pKa | ~7.2 | 7.2 | <7.0 |

| Enzymatic Stability | High | High | Very High |

| Synthetic Yield | 24% | 24% | 18–22% |

Challenges and Optimizations

-

Aggregation mitigation : Deep learning models predict optimal coupling parameters (e.g., HATU vs. PyAOP, double coupling strokes) to reduce mass-transfer issues during SPPS .

-

Purification : Reverse-phase HPLC resolves fluorinated peptides from byproducts, with retention times influenced by fluorine’s hydrophobicity .

Scientific Research Applications

Synthesis of (S)-Fmoc-2,6-Difluorotyrosine

The synthesis of this compound typically involves a multi-step process that includes the protection of the amino group with the Fmoc (9-fluorenylmethyloxycarbonyl) group and the introduction of fluorine atoms at the 2 and 6 positions of the tyrosine aromatic ring. The chemo-enzymatic method is often employed to achieve high yields and purity:

- Step 1 : Starting from 2,6-difluorophenol and pyruvate, the amino acid is synthesized using enzymatic methods.

- Step 2 : The resulting tyrosine derivative is then protected with Fmoc using N-(9-fluorenylmethylcarbonyloxy)succinimide.

- Step 3 : Final purification steps yield Fmoc-F2Y suitable for peptide synthesis or other applications.

Biochemical Properties

This compound exhibits properties that make it a valuable surrogate for natural tyrosine:

- Tyrosinase Resistance : Fmoc-F2Y is resistant to enzymatic degradation by tyrosinase, making it useful in studies where tyrosine's reactivity could interfere with results .

- Kinetic Similarity : It mimics the kinetic properties of tyrosine when incorporated into peptides, allowing researchers to study enzyme interactions without the complications introduced by natural substrates .

3.1. Protein Tyrosine Phosphatases (PTPs)

One of the primary applications of this compound is in the study of protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling by dephosphorylating proteins:

- Substrate Specificity Profiling : Fmoc-F2Y can be incorporated into peptide libraries to profile the substrate specificity of PTPs without interference from tyrosinase activity .

- Chemical Probes : Its unique properties allow it to serve as a mechanistic probe in enzyme-catalyzed reactions, aiding in understanding the catalytic mechanisms of PTPs and other enzymes .

3.2. Peptide Synthesis

The incorporation of this compound into peptides enhances their stability and functional properties:

- Solid-phase Peptide Synthesis (SPPS) : Fmoc-F2Y can be used in SPPS protocols to create fluorinated peptides that may exhibit altered biological activities compared to their non-fluorinated counterparts .

- Therapeutic Peptides : The incorporation of fluorinated amino acids into therapeutic peptides can improve their pharmacokinetic profiles and biological activities .

4.1. Fluorinated Peptide Libraries

Research has demonstrated that peptides containing this compound maintain similar binding affinities to target proteins as their non-fluorinated analogs while providing enhanced stability against enzymatic degradation .

4.2. Development of Inhibitors

Recent studies have utilized fluorinated analogs like Fmoc-F2Y to develop inhibitors targeting SH2 domains involved in signaling pathways relevant to cancer and autoimmune diseases . The incorporation of such analogs allows for more selective inhibition and reduced off-target effects.

Data Summary Table

| Application Area | Description |

|---|---|

| Protein Tyrosine Phosphatases | Used for substrate specificity profiling; serves as a mechanistic probe |

| Peptide Synthesis | Incorporated into peptides via SPPS; enhances stability and biological activity |

| Medicinal Chemistry | Aids in the development of selective inhibitors for signaling pathways related to diseases |

Mechanism of Action

The mechanism of action of (S)-Fmoc-2,6-Difluorotyrosine is primarily related to its incorporation into peptides and proteins. The fluorine atoms can influence the electronic properties and conformation of the aromatic ring, affecting the overall structure and function of the peptide or protein. This can lead to changes in binding affinity, stability, and biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (S)-Fmoc-2,6-Difluorotyrosine with similar Fmoc-protected tyrosine derivatives:

Stability and Reactivity

- Fluorinated vs. This difference impacts solubility and aggregation tendencies . this compound is expected to exhibit greater oxidative stability compared to iodinated analogs, which may degrade under light .

- Handling and Storage :

- Fmoc-2,3-dehydroLeu-OH requires stringent storage at +2°C to +8°C and protection from moisture, unlike fluorinated or methylated tyrosine derivatives, which are typically stable at room temperature .

- All Fmoc-protected compounds are incompatible with strong oxidizers, necessitating inert handling conditions .

Biological Activity

(S)-Fmoc-2,6-Difluorotyrosine (Fmoc-F2Y) is an important fluorinated amino acid derivative that has garnered attention in biochemical research due to its unique properties and potential applications in peptide synthesis and enzyme studies. This article explores the biological activity of Fmoc-F2Y, highlighting its synthesis, enzymatic interactions, and implications in various biochemical contexts.

Synthesis of this compound

Fmoc-F2Y is synthesized through a chemoenzymatic process that involves the protection of the amino group with an Fmoc group and the introduction of fluorine atoms at the 2 and 6 positions of the tyrosine ring. This modification alters the physical and chemical properties of tyrosine, making it a useful surrogate in peptide libraries where tyrosine's susceptibility to oxidation and modification could hinder experimental outcomes .

Kinetic Properties

The incorporation of Fmoc-F2Y into peptides has been shown to maintain similar kinetic properties to those containing natural tyrosine when interacting with protein tyrosine phosphatases (PTPs). Studies indicate that Fmoc-F2Y-containing peptides exhibit minimal changes in kinetic constants compared to their tyrosine counterparts, suggesting that Fmoc-F2Y serves as an effective functional mimic .

Table 1: Kinetic Parameters for Peptides Containing Fmoc-F2Y

| Peptide | (s) | (μM) | (μM s) |

|---|---|---|---|

| DNLF2YpYWD-NH₂ | 36 ± 1 | 3.6 ± 0.4 | 10.0 |

| DNLYpYWD-NH₂ | 32 ± 1 | 5.8 ± 0.8 | 5.5 |

| DDTF2YDpYAA-NH₂ | 36 ± 2 | 13 ± 3 | 2.7 |

| DDTYDpYAA-NH₂ | 33 ± 1 | 14 ± 2 | 2.3 |

| REF2YEFpYAA-NH₂ | 44 ± 2 | 14 ± 2 | 3.2 |

| REYEFpYAA-NH₂ | 33 ± 1 | 6.0 ± 0.7 | 5.4 |

These results demonstrate that while the fluorinated analogs introduce structural changes, they do not significantly impair the binding affinity or catalytic efficiency towards PTPs .

Resistance to Tyrosinase

One notable characteristic of Fmoc-F2Y is its resistance to enzymatic degradation by tyrosinase, an enzyme that catalyzes the oxidation of phenolic compounds. In comparative studies, peptides containing Fmoc-F2Y were found to be completely resistant to tyrosinase action, while their tyrosine-containing counterparts were readily modified . This resistance makes Fmoc-F2Y a valuable tool in peptide library screening, allowing researchers to explore substrate specificity without interference from oxidative modifications.

Peptide Library Screening

The incorporation of Fmoc-F2Y into peptide libraries has facilitated the identification of optimal substrates for PTPs by providing a stable alternative to tyrosine. In one study, peptides containing Fmoc-F2Y were screened against various PTPs, revealing distinct preferences for fluorinated substrates over traditional tyrosine residues . This finding underscores the potential for Fmoc-F2Y to be utilized in drug discovery and therapeutic development.

Phosphorylation Mimicry

Fmoc-F2Y also serves as a phosphotyrosine mimic in studies aimed at understanding protein phosphorylation dynamics. Its structural similarity allows it to participate in binding interactions with phosphotyrosine-binding domains, providing insights into signaling pathways involved in cell communication and regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.